Linarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Linarin exhibits strong antioxidant activity, potentially protecting cells from damage caused by free radicals. These free radicals contribute to various chronic diseases. In vitro studies have shown Linarin's ability to scavenge free radicals and inhibit lipid peroxidation, a process linked to cellular damage [].

Anti-inflammatory Effects

Research suggests Linarin might possess anti-inflammatory properties. Studies on mice indicate Linarin's potential to reduce inflammation and improve symptoms in models of inflammatory bowel disease []. Further research is needed to confirm these findings and explore the underlying mechanisms.

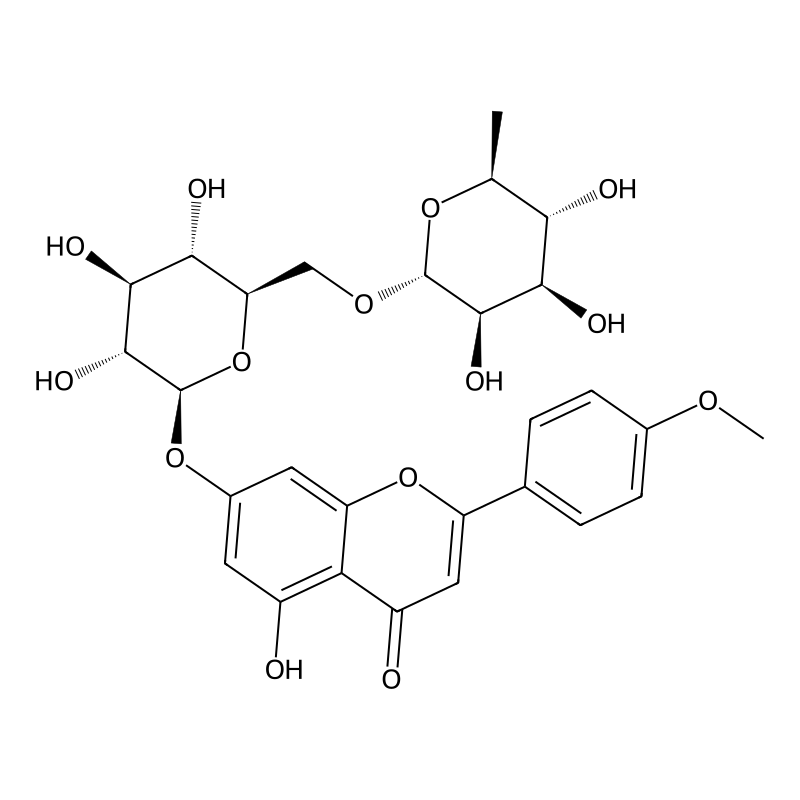

Linarin is a glycosylated flavonoid, specifically classified as acacetin 7-O-rutinoside, with the chemical formula C28H32O14 and a CAS number of 480-36-4. It is primarily found in various plant species from the Asteraceae and Lamiaceae families, notably in Cirsium spp. and Buddleja spp. . Linarin is recognized for its potential therapeutic attributes, exhibiting a diverse range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

Linarin demonstrates numerous biological activities:

- Neuroprotective Effects: It has been shown to prevent neurotoxicity induced by amyloid beta peptides through the activation of signaling pathways like PI3K/Akt .

- Antioxidant Activity: Linarin exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress.

- Anti-inflammatory Properties: This compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Acetylcholinesterase Inhibition: Linarin has been reported to inhibit acetylcholinesterase activity, which may have implications for neurodegenerative disorders like Alzheimer's disease .

The synthesis of linarin can be achieved through various methods:

- Natural Extraction: Linarin is commonly isolated from plant extracts using solvent extraction techniques such as methanol or ethanol followed by chromatographic methods like column chromatography or high-performance liquid chromatography (HPLC) .

- Semisynthesis: Recent studies have demonstrated the semisynthesis of linarin from other flavonoids, such as diosmin, through specific chemical modifications .

Linarin has several applications in various fields:

- Pharmaceuticals: Due to its biological activities, linarin is being explored as a potential therapeutic agent for neurodegenerative diseases and inflammatory conditions.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at promoting health and preventing chronic diseases.

- Cosmetics: The compound's anti-inflammatory and antioxidant properties are valuable in cosmetic formulations aimed at skin protection .

Studies on linarin's interactions reveal its ability to modulate various biochemical pathways. For instance:

- It has been observed to interact with acetylcholinesterase, leading to a decrease in enzyme activity .

- Linarin's neuroprotective effects involve its interaction with signaling molecules that regulate cell survival and apoptosis in neuronal cells .

Linarin shares structural similarities with several other flavonoids. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Attributes |

|---|---|---|

| Acacetin | Similar backbone | Exhibits anti-cancer properties |

| Diosmin | Glycosylated flavonoid | Known for vascular health benefits |

| Rutin | Glycosylated flavonoid | Strong antioxidant and anti-inflammatory effects |

| Quercetin | Flavonoid | Broad-spectrum antioxidant and anti-allergic effects |

Linarin's uniqueness lies in its specific glycosylation pattern and its potent neuroprotective and acetylcholinesterase inhibitory activities, distinguishing it from other similar compounds .

The biosynthesis of linarin, chemically known as acacetin-7-O-rutinoside, begins with the formation of the fundamental flavonoid backbone through the phenylpropanoid pathway [1] [2]. This pathway represents a critical metabolic network that transforms the aromatic amino acid phenylalanine into the diverse array of flavonoid compounds found throughout the plant kingdom [3].

Phenylpropanoid Pathway Initiation

The phenylpropanoid pathway initiates with phenylalanine ammonia-lyase, which catalyzes the deamination of phenylalanine to cinnamic acid [2]. This reaction represents the first committed step in flavonoid biosynthesis and is followed by cinnamate-4-hydroxylase, a cytochrome P450 enzyme that hydroxylates cinnamic acid to para-coumaric acid [2]. The pathway proceeds through para-coumarate-CoA ligase, which activates para-coumaric acid to form para-coumaroyl-CoA, the immediate precursor for flavonoid biosynthesis [4].

Chalcone Synthase and Core Backbone Formation

Chalcone synthase represents the first enzyme specific to the flavonoid pathway and catalyzes the condensation of para-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [1] [2]. This enzyme belongs to the polyketide synthase family and generates the characteristic carbon-6-carbon-3-carbon-6 backbone structure that defines all flavonoids [2]. The chalcone product contains the aromatic A-ring derived from the malonyl-CoA units and the B-ring derived from the phenylpropanoid precursor [5].

Ring Closure and Flavanone Formation

Chalcone isomerase catalyzes the stereospecific ring closure of naringenin chalcone to form naringenin, the central flavanone intermediate [2] [4]. This cyclization reaction establishes the heterocyclic C-ring that completes the basic flavonoid structure [5]. The enzyme demonstrates remarkable specificity for the 2S-configuration of the resulting flavanone, which is crucial for subsequent enzymatic modifications [6].

Metabolic Channeling and Enzyme Complexes

Evidence indicates that consecutive enzymes of the phenylpropanoid and flavonoid biosynthesis pathways are organized into macromolecular complexes associated with endomembranes [1]. This metabolic channeling enables plants to effectively synthesize specific natural products while avoiding metabolic interference between competing pathways [1]. Cytochrome P450 monooxygenases-related metabolons have been demonstrated in the phenylpropanoid and flavonoid biosynthetic pathways, facilitating efficient substrate channeling between enzymatic steps [1].

Glycosylation Enzymatic Processes

Glycosylation represents a fundamental modification that dramatically alters the biological activity, bioavailability, and cellular localization of flavonoids [7] [8]. For linarin biosynthesis, two sequential glycosylation reactions are required: initial glucosylation followed by rhamnosylation to form the characteristic rutinose disaccharide moiety [9] [10].

UDP-Glucosyltransferase Activity

The initial glycosylation step involves UDP-glucosyltransferases that catalyze the transfer of glucose from UDP-glucose to the 7-hydroxyl position of acacetin [7]. These enzymes demonstrate position-specific recognition, preferentially modifying the 7-position of flavones over other hydroxyl groups [7]. The glucosylation reaction enhances water solubility and provides the substrate for subsequent rhamnosylation [7].

| Glycosylation Step | Enzyme | Substrate | Product | Cofactor |

|---|---|---|---|---|

| Primary | UDP-Glucosyltransferase | Acacetin | Acacetin-7-O-glucoside | UDP-glucose |

| Secondary | 1,6-Rhamnosyltransferase | Acacetin-7-O-glucoside | Linarin | UDP-rhamnose |

Enzymatic Mechanism and Substrate Recognition

UDP-glucosyltransferases employ an ordered sequential mechanism where UDP-glucose binds first, followed by the acceptor substrate [7]. The enzymes recognize specific structural features of the flavonoid aglycone, including the hydroxylation pattern and the presence of methoxy groups [7]. For linarin biosynthesis, the methylation at the 4'-position of acacetin appears to be crucial for efficient glucosylation [10].

Glycosylation Impact on Bioactivity

Glycosylation fundamentally alters flavonoid bioactivity through multiple mechanisms [7]. O-glycosylation generally reduces flavonoid bioactivity compared to aglycones, while improving water solubility and reducing toxicity [7]. However, the specific glycosylation pattern in linarin, featuring the rutinose disaccharide, may confer unique biological properties that differ from simple monoglycosides [11] [12].

Rhamnosyl Transferase Specificity

Rhamnosyltransferases represent a specialized class of glycosyltransferases that catalyze the transfer of rhamnose from nucleotide-activated donors to various acceptor molecules [13] [14]. For linarin biosynthesis, 1,6-rhamnosyltransferases specifically add rhamnose to the 6-position of the glucose moiety in acacetin-7-O-glucoside [9] [10].

Structural Basis of Rhamnosyltransferase Specificity

Crystal structure analysis of rhamnosyltransferase UGT89C1 from Arabidopsis thaliana reveals critical residues for sugar donor recognition and specificity [15] [16]. Key amino acids including Asp356, His357, Pro147, and Ile148 are essential for UDP-β-L-rhamnose recognition and binding [15]. The catalytic mechanism involves His21 as the catalytic base, operating through a catalytic dyad rather than the typical catalytic triad found in other uridine diphosphate glucosyltransferases [15].

Substrate Promiscuity and Specificity

Chrysanthemum 1,6-rhamnosyltransferases demonstrate remarkable substrate promiscuity, catalyzing rhamnosylation of flavones, flavanones, and flavonols [9] [10]. However, these enzymes show preference for specific substrates: Chrysanthemum 1,6RhaTs prefer flavone glucosides such as acacetin-7-O-glucoside, while citrus 1,6RhaT prefers flavanone glucosides [10]. This substrate specificity contributes to the diversity of flavonoid rutinosides across different plant families [10].

| Plant Source | Enzyme | Preferred Substrate | Product | Km Value |

|---|---|---|---|---|

| Chrysanthemum | 1,6RhaT | Acacetin-7-O-glucoside | Linarin | 2.4 μM |

| Chrysanthemum | 1,6RhaT | Hesperetin-7-O-glucoside | Diosmin | 41.5 μM |

| Citrus | 1,6RhaT | Naringenin-7-O-glucoside | Naringin | Variable |

Evolutionary Conservation and Divergence

Phylogenetic analysis reveals that rhamnosylation activity shares a common evolutionary origin across distant plant taxa [10]. However, nonsynonymous substitutions in rhamnosyltransferases found in some plant cytotypes result in loss of catalytic function, indicating ongoing evolutionary pressure and functional diversification [10]. This evolutionary plasticity allows plants to fine-tune their flavonoid profiles in response to environmental and developmental cues [17].

Enzymatic Kinetics and Regulation

The kinetic parameters of rhamnosyltransferases vary significantly depending on the substrate [18]. For citrus rhamnosyltransferase, the Km for UDP-rhamnose ranges from 1.1 to 1.3 μM when using different acceptor substrates [18]. The affinity for natural acceptor substrates is generally much higher than for non-physiological substrates, indicating evolutionary optimization for specific biosynthetic pathways [18].

Transcriptional Regulation of Production

The transcriptional regulation of linarin biosynthesis involves a complex network of transcription factors that coordinate the expression of structural genes in response to developmental and environmental signals [19] [20]. This regulatory system ensures the temporal and spatial control of flavonoid accumulation while maintaining metabolic homeostasis [21] [22].

MYB-bHLH-WDR Regulatory Complex

The primary regulatory mechanism for flavonoid biosynthesis involves the formation of MYB-bHLH-WDR ternary complexes that activate transcription of pathway genes [23] [21] [20]. R2R3-MYB transcription factors serve as the primary specificity determinants, with different MYB proteins controlling distinct branches of flavonoid metabolism [24]. The MYB proteins are phylogenetically classified into three groups: MYB-A regulates upstream phenylpropanoid genes, MYB-B controls early biosynthetic genes for flavonol and flavone production, and MYB-C regulates late biosynthetic genes for anthocyanin and proanthocyanidin synthesis [24].

Transcriptional Hierarchy and Gene Regulation

The transcriptional control of flavonoid biosynthesis operates through a hierarchical system where early biosynthetic genes and late biosynthetic genes are differentially regulated [24] [22]. Early biosynthetic genes, including chalcone synthase, chalcone isomerase, and flavone synthase, are primarily controlled by R2R3-MYB proteins that bind directly to promoter elements [19] [25]. Late biosynthetic genes, such as dihydroflavonol 4-reductase and anthocyanidin synthase, require the formation of MBW complexes for efficient transcription [21] [22].

| Gene Category | Representative Genes | Primary Regulators | Regulatory Mechanism |

|---|---|---|---|

| Early Biosynthetic | PAL, CHS, CHI, FLS | R2R3-MYB, bZIP, WRKY | Direct DNA binding |

| Late Biosynthetic | DFR, ANS, UGT | MBW complex | Cooperative regulation |

| Regulatory | MYB, bHLH, WDR | Auto-regulation, feedback | Self-regulation |

Environmental and Developmental Control

Transcriptional regulation of flavonoid biosynthesis responds dynamically to environmental stimuli including ultraviolet-B radiation, temperature stress, and pathogen attack [19] [25]. UV-B light specifically induces the expression of flavonol synthase and early biosynthetic genes through the activation of specific MYB transcription factors [19]. This environmental responsiveness allows plants to modulate flavonoid production according to stress intensity and duration [19].

Tissue-Specific Expression Patterns

Different tissues exhibit distinct patterns of transcription factor expression that determine flavonoid composition and concentration [26] [27]. In nectarine, the expression of UDP-glucose-flavonoid-3-O-glucosyltransferase correlates with anthocyanin accumulation patterns, being high at the beginning and end of fruit development [26]. Flavonol synthase expression correlates with flavonol levels both temporally and spatially, demonstrating the tissue-specific control of individual pathway branches [26].

Fine-Tuning Mechanisms and Feedback Control

Additional regulatory proteins interact with R2R3-MYB or bHLH transcription factors to modulate MBW complex formation and activity [21] [22]. These include repressor proteins such as MYBL2 and SPL9 that compete with activator MYB proteins for bHLH partners, providing negative feedback control [21]. TCP3 and TT1 proteins also interact with MBW components to fine-tune flavonoid production in response to developmental signals [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2. Han, X., Wu, Y.-C., Meng, M., et al. Linarin prevents LPS‑induced acute lung injury by suppressing oxidative stress and inflammation via inhibition of TXNIP/NLRP3 and NF‑κB pathways. Int. J. Mol. Med. 42(3), 1460-1472 (2018).

3. Pan, H., Zhang, J., Wang, Y., et al. Linarin improves the dyskinesia recovery in Alzheimer’s disease zebrafish by inhibiting the acetylcholinesterase activity. Life Sci. 222, 112-116 (2019).